molecular formula C14H18N2 B1269764 2-(1-Benzylpiperidin-4-yl)acetonitrile CAS No. 78056-67-4

2-(1-Benzylpiperidin-4-yl)acetonitrile

Cat. No.: B1269764
CAS No.: 78056-67-4
M. Wt: 214.31 g/mol
InChI Key: ZKOHFVJCKMHYSL-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)acetonitrile is an organic compound with the molecular formula C14H18N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an acetonitrile group attached to the fourth carbon of the piperidine ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)acetonitrile typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Benzylation: The piperidine ring is then benzylated by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Acetonitrile Group:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with a catalyst

    Substitution: Ammonia (NH3), alcohols (ROH), halides (HX)

Major Products Formed

Scientific Research Applications

2-(1-Benzylpiperidin-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)acetonitrile depends on its specific application. In pharmaceutical research, the compound may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The benzyl group and the piperidine ring can influence the compound’s binding affinity and selectivity towards these targets. The acetonitrile group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpiperidin-4-yl)acetonitrile is unique due to the presence of both the benzyl and acetonitrile groups, which provide a combination of reactivity and versatility in synthetic applications. The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOHFVJCKMHYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999298
Record name (1-Benzylpiperidin-4-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78056-67-4
Record name 1-(Phenylmethyl)-4-piperidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78056-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylpiperidine-4-acetonitrile
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Record name (1-Benzylpiperidin-4-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidine-4-acetonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 58 parts of ethyl α-cyano-1-(phenylmethyl)-4-piperidineacetate and 125 parts of sodium hydroxide solution 2 N is stirred for 3 hours at room temperature. The mixture is neutralized with concentrated hydrochloric acid while cooling and the solvent is evaporated. The residue is stirred for 4 hours at 150° C. in 180 parts of N,N-dimethylacetamide. The reaction mixture is cooled, filtered and the filtrate is evaporated. The residue is taken up in water and extracted with methylbenzene. The extract is dried, filtered and evaporated. The residue is distilled, yielding 35 parts (82%) of 1-(phenylmethyl)-4-piperidineacetonitrile; bp. 135°-140° C. at 0.2-0.3 mm. pressure.
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Synthesis routes and methods II

Procedure details

To a solution of benzylpiperidin-4-ylideneacetonitrile (compound of Example 26; 1 g, 4.7 mmol) in methanol (50 mL), magnesium turnings (4.58 g, 188.3 mmol) was added at 0° C. The reaction mixture was stirred at 5° C. to 10° C. for 4 h. The magnesium salts were dissolved by addition of concentrated hydrochloric acid, and the mixture was basified with 10N sodium hydroxide solution. The precipitate was filtered and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with water (2×15 mL) followed by brine (10 mL). The organic phase obtained was dried over anhydrous sodium sulphate and evaporated to afford the title compound.
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4.58 g
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magnesium salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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